![molecular formula C25H27N3O3S B2519153 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine CAS No. 1286698-03-0](/img/structure/B2519153.png)
1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been synthesized using various methods.
科学的研究の応用
The compound 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine, due to its complex chemical structure, may be involved in various pharmacological and biochemical research applications. While direct studies on this specific compound are scarce, insights can be drawn from research on related arylpiperazine derivatives, piperazine compounds, and their biological activities.
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives have been clinically applied, mainly for the treatment of depression, psychosis, or anxiety. These compounds, including buspirone, nefazodone, and trazodone, undergo extensive metabolism involving N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, demonstrating the potential of this compound in similar therapeutic areas (Caccia, 2007).
Piperazine-based Compounds as DPP IV Inhibitors
Piperazine compounds, classified with pyrrolidines, cyclohexanes, and others, have been identified as inhibitors of Dipeptidyl Peptidase IV (DPP IV), making them significant in treating type 2 diabetes mellitus. This highlights the potential application of this compound in developing new antidiabetic drugs (Mendieta et al., 2011).
Antimycobacterial Activity of Piperazine Analogues
The anti-mycobacterial activities of piperazine analogues have been extensively reviewed, with several compounds showing potential activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests the possible utility of this compound in tuberculosis research and therapy (Girase et al., 2020).
Therapeutic Use of Piperazine Derivatives
The therapeutic uses of piperazine derivatives span across various domains including antipsychotic, antihistamine, antianginal, and antidepressant applications. Their versatility in drug design is underscored by the ability of minor modifications on the piperazine nucleus to significantly alter their medicinal potential, suggesting the potential adaptability of this compound for varied therapeutic applications (Rathi et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use in medicinal chemistry, given the presence of functional groups commonly found in pharmaceutical compounds .
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-19-8-10-23(16-20(19)2)32(30,31)24-11-9-22(17-26-24)25(29)28-14-12-27(13-15-28)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBUPJHFRHQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

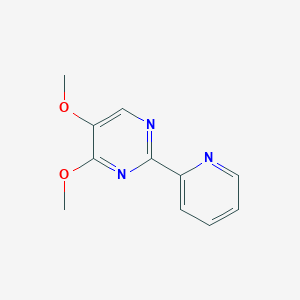
![4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519072.png)
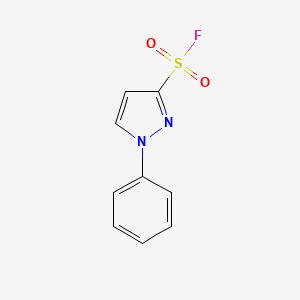
![9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519074.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2519075.png)
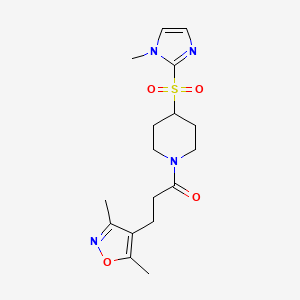
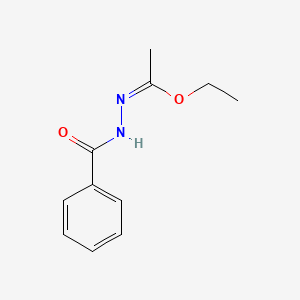
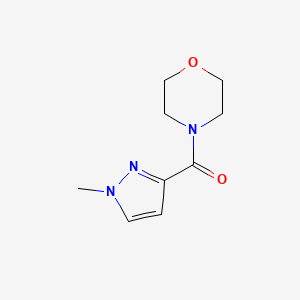
![2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2519086.png)
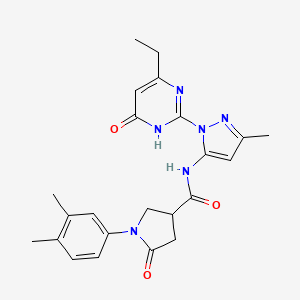
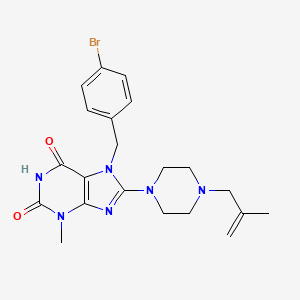
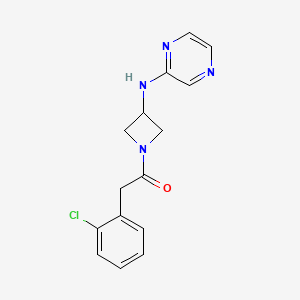
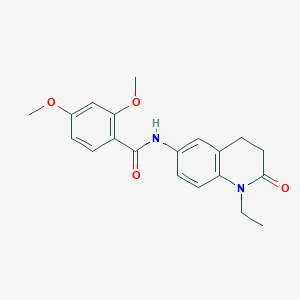
![N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2519092.png)